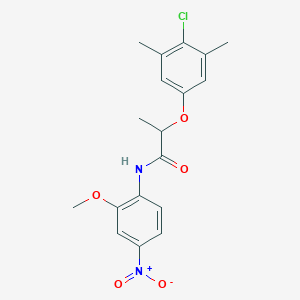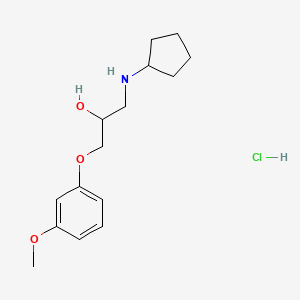amine hydrochloride](/img/structure/B4174130.png)
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride
Vue d'ensemble
Description
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride, also known as Boc-protected 4-(benzyloxy)-3-chloro-5-ethoxybenzylamine, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride involves its interaction with the dopamine D3 receptor. This interaction results in the activation of downstream signaling pathways, specifically the inhibition of adenylate cyclase activity and the activation of mitogen-activated protein kinase (MAPK) signaling. These signaling pathways are involved in various physiological processes such as neurotransmission, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride has various biochemical and physiological effects. It has been shown to have high selectivity and affinity for the dopamine D3 receptor, and its interaction with this receptor results in the inhibition of adenylate cyclase activity and the activation of MAPK signaling. These effects are involved in various physiological processes such as neurotransmission, cell proliferation, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride in lab experiments include its high selectivity and affinity for the dopamine D3 receptor, which makes it a useful tool for the study of this receptor. Its mechanism of action, which involves the inhibition of adenylate cyclase activity and the activation of MAPK signaling, also makes it a useful tool for the study of various physiological processes. The limitations of using this compound in lab experiments include its cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the study of [4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride. One direction is the study of its interaction with other G protein-coupled receptors, specifically the dopamine D2 receptor. Another direction is the study of its effects on other physiological processes such as inflammation and immune response. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in scientific research.
Applications De Recherche Scientifique
[4-(benzyloxy)-3-chloro-5-ethoxybenzyl](4-pyridinylmethyl)amine hydrochloride has been extensively used in scientific research as a chemical tool for the study of various biological processes. It has been used as a ligand for G protein-coupled receptors, specifically the dopamine D3 receptor, and has been shown to have high selectivity and affinity for this receptor. This compound has also been used as a tool for the study of protein-protein interactions, specifically the interaction between the D3 receptor and the G protein subunit Gαi1.
Propriétés
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-2-26-21-13-19(15-25-14-17-8-10-24-11-9-17)12-20(23)22(21)27-16-18-6-4-3-5-7-18;/h3-13,25H,2,14-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFXZIBJTSSGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Cl)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4174051.png)

![N-butyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]benzenesulfonamide](/img/structure/B4174060.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4174066.png)
![2-methoxy-N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B4174073.png)
![3-methyl-12-(3,4,5-trimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4174083.png)

![2,2,2-trichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B4174097.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4174099.png)
![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4174103.png)

![methyl 1-cyclopentyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4174118.png)

![ethyl 4-{[2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoyl]amino}benzoate](/img/structure/B4174150.png)